![molecular formula C16H11Cl2NOS B3035867 4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2-methyl-1,3-thiazole CAS No. 338756-41-5](/img/structure/B3035867.png)
4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2-methyl-1,3-thiazole
Overview
Description
4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2-methyl-1,3-thiazole, also known as 4-CPCMT, is a novel thiazole derivative with a wide range of potential applications in scientific research. This compound has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Scientific Research Applications
Intramolecular Hydrogen Bonds in Thiazole Derivatives
- Study: Theoretical analysis revealed CH hydrogen bonds in thiazole derivatives, including compounds similar to 4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2-methyl-1,3-thiazole, contributing to their molecular stability and properties (Castro et al., 2007).
Photo-degradation Analysis in Thiazole-containing Compounds
- Study: Research on the photo-degradation of thiazole-containing pharmaceutical compounds showed how these compounds, including structures similar to 4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2-methyl-1,3-thiazole, react under light exposure, revealing degradation pathways and structural stability (Wu, Hong, & Vogt, 2007).
Anticancer Potential of Thiazole Derivatives
- Study: A range of thiazole derivatives, structurally similar to the given compound, have been synthesized and evaluated for anticancer properties, showing significant potential against various cancer cell lines (Gomha et al., 2017).
Spectroscopic and Quantum Chemical Analysis
- Study: Investigations into thiazole derivatives, closely related to the specified compound, have been carried out using spectroscopic and quantum chemical methods, contributing to a better understanding of their electronic and structural properties (Viji et al., 2020).
Synthesis of Fungicide Intermediates
- Study: Research on synthesizing intermediates for fungicides includes compounds related to 4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2-methyl-1,3-thiazole, underlining its significance in agricultural chemical development (Wei-sheng, 2007).
properties
IUPAC Name |
4-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-methyl-1,3-thiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NOS/c1-10-19-16(9-21-10)14-7-6-13(8-15(14)18)20-12-4-2-11(17)3-5-12/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCDRKZMSQKIIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=C(C=C(C=C2)OC3=CC=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2-methyl-1,3-thiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.